molecular formula C13H13BrFNO4S B2382552 methyl (2E)-[(4-bromo-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetate CAS No. 1993765-07-3

methyl (2E)-[(4-bromo-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetate

Cat. No.: B2382552
CAS No.: 1993765-07-3
M. Wt: 378.21
InChI Key: KLPNQMFDJGVGRR-ZRDIBKRKSA-N
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Description

Methyl (2E)-(4-bromo-2-fluorophenyl)sulfonylacetate is a complex organic compound characterized by the presence of a sulfonyl group attached to a pyrrolidine ring, with additional bromine and fluorine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-(4-bromo-2-fluorophenyl)sulfonylacetate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with pyrrolidine under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to a condensation reaction with methyl acetoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-(4-bromo-2-fluorophenyl)sulfonylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-(4-bromo-2-fluorophenyl)sulfonylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (2E)-(4-bromo-2-fluorophenyl)sulfonylacetate exerts its effects involves interactions with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine substituents may enhance the compound’s binding affinity and specificity for these targets, leading to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-bromo-4-fluorophenyl)acetate: Similar structure but lacks the sulfonyl and pyrrolidine groups.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry.

    Sulfonyl-containing compounds: Compounds with sulfonyl groups, known for their diverse biological activities.

Uniqueness

Methyl (2E)-(4-bromo-2-fluorophenyl)sulfonylacetate is unique due to the combination of its sulfonyl, pyrrolidine, and halogen substituents, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

methyl (2E)-2-(4-bromo-2-fluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNO4S/c1-20-13(17)12(10-3-2-6-16-10)21(18,19)11-5-4-8(14)7-9(11)15/h4-5,7,16H,2-3,6H2,1H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPNQMFDJGVGRR-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1CCCN1)S(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\1/CCCN1)/S(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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